molecular formula C24H24N2 B187964 Homolog of shikonin CAS No. 39909-84-7

Homolog of shikonin

Cat. No.: B187964
CAS No.: 39909-84-7
M. Wt: 340.5 g/mol
InChI Key: VVEYLYLOEXZSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Homolog of shikonin is a natural compound that belongs to the naphthoquinone family. It has gained considerable attention in recent years due to its potential therapeutic properties. This compound is structurally similar to shikonin, a natural red pigment isolated from the roots of Lithospermum erythrorhizon, a traditional Chinese medicinal plant. However, this compound has shown to possess superior bioactivity and stability compared to shikonin.

Mechanism of Action

The mechanism of action of homolog of shikonin is complex and varies depending on the research application. In anticancer research, this compound induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the PI3K/Akt and NF-κB signaling pathways. In anti-inflammatory research, this compound inhibits the production of pro-inflammatory cytokines by blocking the NF-κB and MAPK signaling pathways. In antimicrobial research, this compound disrupts the bacterial cell membrane and inhibits the synthesis of DNA and RNA. In antioxidant research, this compound scavenges free radicals and upregulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects on cells and tissues. In anticancer research, this compound induces cell cycle arrest and apoptosis in cancer cells. In anti-inflammatory research, this compound reduces inflammation and oxidative stress in tissues. In antimicrobial research, this compound inhibits the growth and replication of pathogens. In antioxidant research, this compound protects cells from oxidative damage and prevents the development of chronic diseases.

Advantages and Limitations for Lab Experiments

Homolog of shikonin has several advantages and limitations for lab experiments. Its advantages include its high bioactivity, stability, and low toxicity. Its limitations include its poor solubility in water, which can limit its use in certain experiments, and its potential to interact with other compounds in the cell culture media, which can affect its bioactivity.

Future Directions

There are several future directions for homolog of shikonin research. These include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, the exploration of its pharmacokinetics and pharmacodynamics in vivo, and the identification of its molecular targets and pathways of action.
Conclusion
In conclusion, this compound is a promising natural compound with potential therapeutic properties. Its bioactivity, stability, and low toxicity make it an attractive candidate for scientific research. However, further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.

Synthesis Methods

Homolog of shikonin can be synthesized through various methods, including chemical synthesis, microbial synthesis, and plant tissue culture. Chemical synthesis involves the reaction of naphthoquinone with appropriate reagents to obtain this compound. Microbial synthesis involves the use of microorganisms such as Streptomyces sp. and Penicillium sp. to produce this compound. Plant tissue culture involves the use of plant cell cultures to produce this compound. However, chemical synthesis is the most common method used to produce this compound due to its high yield and purity.

Scientific Research Applications

Homolog of shikonin has shown promising results in various scientific research applications. It has been studied for its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. In anticancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In anti-inflammatory research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis. In antimicrobial research, this compound has been shown to exhibit antibacterial and antifungal activities against various pathogens. In antioxidant research, this compound has been shown to scavenge free radicals and protect cells from oxidative stress.

Properties

39909-84-7

Molecular Formula

C24H24N2

Molecular Weight

340.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-1-[4-[(3,5-dimethylphenyl)iminomethyl]phenyl]methanimine

InChI

InChI=1S/C24H24N2/c1-17-9-18(2)12-23(11-17)25-15-21-5-7-22(8-6-21)16-26-24-13-19(3)10-20(4)14-24/h5-16H,1-4H3

InChI Key

VVEYLYLOEXZSFK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N=CC2=CC=C(C=C2)C=NC3=CC(=CC(=C3)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)N=CC2=CC=C(C=C2)C=NC3=CC(=CC(=C3)C)C)C

39909-84-7

Pictograms

Irritant

Origin of Product

United States

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